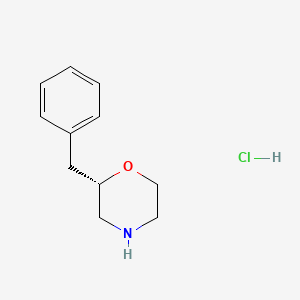

(S)-2-Benzylmorpholine hydrochloride

Description

(S)-2-Benzylmorpholine hydrochloride (CAS: 131887-54-2) is a chiral morpholine derivative widely employed as an intermediate in organic synthesis. Its molecular formula is C₁₁H₁₆ClNO, with a molecular weight of 213.70 g/mol . The compound is characterized by a morpholine ring substituted with a benzyl group at the 2-position, and its stereochemistry is defined by the (S)-configuration at the chiral center.

Key specifications include a purity of ≥98% (GC) and moisture content ≤0.5%, ensuring its suitability for high-precision synthetic applications . The compound is commercially available in scales up to kilograms, reflecting its industrial relevance .

Properties

IUPAC Name |

(2S)-2-benzylmorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11;/h1-5,11-12H,6-9H2;1H/t11-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLIPFPULQKWIQ-MERQFXBCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Benzylmorpholine hydrochloride typically involves the reaction of (S)-2-Benzylmorpholine with hydrochloric acid. The process can be summarized as follows:

Starting Material: (S)-2-Benzylmorpholine.

Reagent: Hydrochloric acid (HCl).

Reaction: The (S)-2-Benzylmorpholine is dissolved in an appropriate solvent, such as ethanol or methanol. Hydrochloric acid is then added to the solution, resulting in the formation of (S)-2-Benzylmorpholine hydrochloride as a precipitate.

Purification: The precipitate is filtered, washed with cold solvent, and dried to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of (S)-2-Benzylmorpholine hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Benzylmorpholine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: Formation of benzylamine derivatives.

Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

(S)-2-Benzylmorpholine hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.

Industry: It is used in the production of specialty chemicals and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-Benzylmorpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways in the central nervous system.

Comparison with Similar Compounds

Key Observations :

- Enantiomeric Pair : (S)- and (R)-2-Benzylmorpholine HCl share identical molecular formulas but differ in stereochemistry, which may influence their reactivity or biological activity in asymmetric synthesis .

- Functional Group Variation: (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate HCl incorporates a carboxylate group, increasing polarity and altering solubility profiles .

- Heterocycle Replacement : The oxazole-based compound replaces the morpholine ring with an oxazole, altering electronic properties and coordination capabilities (e.g., phosphine ligands in catalysis) .

Commercial and Application Data

| Compound Name | Purity | Price (1g) | Production Scale | Primary Application |

|---|---|---|---|---|

| (S)-2-Benzylmorpholine HCl | ≥98% (GC) | €629.00 | Up to kilograms | Organic synthesis intermediate |

| (R)-2-Benzylmorpholine HCl | ≥98% (GC) | Not listed | Up to kilograms | Organic synthesis intermediate |

| (4R)-Oxazole derivative | Not specified | €352.00 | Not specified | Unspecified (likely catalysis) |

| (S)-Benzyl 2-(aminomethyl)... HCl | Not specified | Not listed | Not specified | Unspecified |

Key Observations :

- Cost Differences : (S)-2-Benzylmorpholine HCl is significantly more expensive (€629.00/g) than the oxazole derivative (€352.00/g), likely due to the challenges associated with chiral synthesis or higher demand .

- Enantiomer Availability : Both (S)- and (R)-enantiomers are produced at kilogram scales, suggesting their utility in enantioselective synthesis workflows .

- Application Gaps: Safety and application details for bromophenyl and aminomethyl derivatives are unspecified, highlighting the proprietary nature of many intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.